![molecular formula C8Br2N4S B15198984 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile](/img/structure/B15198984.png)
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile is an organic compound with the molecular formula C8HBr2N4S. It is a derivative of benzothiadiazole, characterized by the presence of two bromine atoms and two cyano groups attached to the benzothiadiazole core. This compound is of significant interest in the field of organic electronics due to its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile typically involves the bromination of benzothiadiazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the temperature is maintained around 60°C. The reaction mixture is then quenched with ice water, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form complex organic structures.
Reduction Reactions: The cyano groups can be reduced to amines under specific conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Hydrogen Gas: Used in reduction reactions.
Major Products
Substituted Benzothiadiazoles: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions.
Amines: Formed through reduction of cyano groups.
Scientific Research Applications
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile has a wide range of applications in scientific research:
Organic Electronics: Used as a monomer for the synthesis of light-emitting diodes (LEDs) and conducting polymers.
Photocatalysis: Employed in the development of photocatalysts for environmental applications.
Material Science: Utilized in the synthesis of low band gap conjugated polymers for high-performance organic photovoltaic (OPV) devices.
Mechanism of Action
The mechanism of action of 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile in organic electronics involves its ability to act as an electron acceptor. The bromine atoms and cyano groups enhance the electron-withdrawing properties of the compound, facilitating charge transfer processes. This makes it an effective component in the active layers of organic electronic devices, where it interacts with electron-donating materials to generate electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Similar structure but lacks the cyano groups.
4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole: Contains additional thiophene groups.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Contains boronic acid ester groups.
Uniqueness
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile is unique due to the presence of both bromine atoms and cyano groups, which impart distinct electronic properties. These features make it particularly suitable for applications in organic electronics and materials science, where precise control over electronic properties is crucial.
Properties
Molecular Formula |
C8Br2N4S |
|---|---|
Molecular Weight |
343.99 g/mol |
IUPAC Name |
4,7-dibromo-2,1,3-benzothiadiazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C8Br2N4S/c9-5-3(1-11)4(2-12)6(10)8-7(5)13-15-14-8 |
InChI Key |
ZBQGTJJXBPTYIN-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C2=NSN=C2C(=C1C#N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


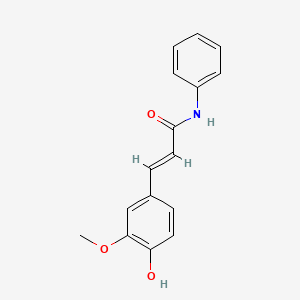
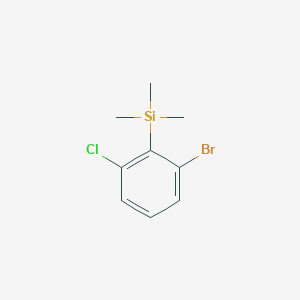
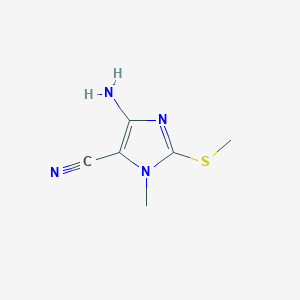
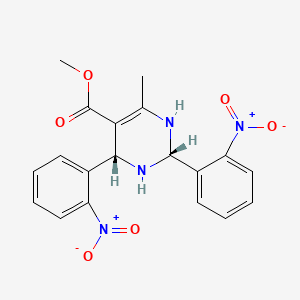
![1-(6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B15198930.png)
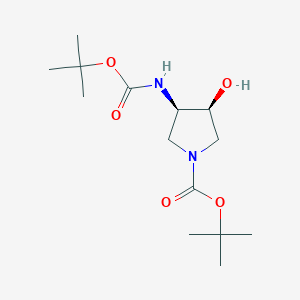
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B15198947.png)
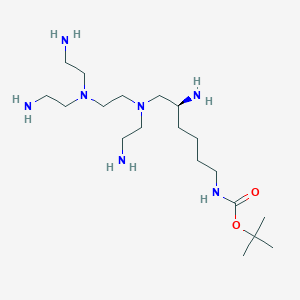
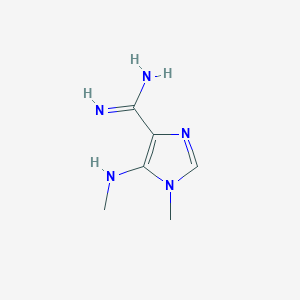
![6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol](/img/structure/B15198974.png)
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B15198978.png)
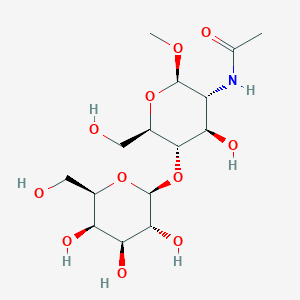

![Cyclohepta[d]imidazol-4-amine](/img/structure/B15199009.png)
